Thiol-C9-PEG7

Catalog No.
S1539869
CAS No.
130727-44-5
M.F
C23H48O7S
M. Wt
468.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-C9-PEG7

CAS Number

130727-44-5

Product Name

Thiol-C9-PEG7

IUPAC Name

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O7S

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2

InChI Key

QYKSUHRPPSCIFK-UHFFFAOYSA-N

SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS

Thiol-X Reactions in Polymer and Materials Science

Specific Scientific Field: Polymer and Materials Science

Summary of the Application: Thiol-X reactions, including thiol-ene and thiol-yne chemistry, are used in polymer and materials science for polymerizations, synthesis, and polymer modifications .

Methods of Application: These reactions are radical-mediated and involve both vinyl and alkyne functional groups . They are simple, efficient, highly selective, yield a single product, and occur under mild and preferably ambient conditions .

Results or Outcomes: The use of thiol-X reactions in polymer and materials science has led to significant advancements in polymerizations, polymer synthesis, and polymer modification .

Thiol-Mediated Chemoselective Strategies for Hydrogel Formation

Specific Scientific Field: Biomedical Applications

Summary of the Application: Thiol-mediated chemoselective strategies are used for the in situ formation of hydrogels, which are three-dimensional networks composed of hydrated polymer chains .

Methods of Application: Crosslinking reactions involving the thiol group (SH) offer unique opportunities to construct hydrogel materials of diverse properties under mild conditions . These hydrogels can be formed in situ, allowing the delivery of polymer precursors in combination with cells and soluble drugs in aqueous solutions through injection .

Results or Outcomes: Hydrogels have been widely employed as implantable medical devices such as contact lenses and biosensors, surgical adhesives, immunoisolating capsules for tissue transplantations, scaffolds for tissue regeneration, and materials for drug delivery .

Thiol Antioxidants in the Treatment of Ischemic Kidney Injury

Summary of the Application: Thiol antioxidants play important roles in cell and body defense against oxidative stress. The reductive modification of thiol residues in proteins can potentiate their antioxidative activity .

Methods of Application: Whey protein (WP), which contains albumin and other thiol-active proteins, was reductively modified with dithiothreitol (DTT). The modified protein exhibited significantly elevated free sulfhydryl groups (-SH) and thiol antioxidative activity .

Results or Outcomes: The reductively modified WP prevented oxidative stress and renal damage in a mouse model of renal injury caused by ischemia reperfusion. It significantly improved renal function, oxidation, inflammation, and cell injury .

Thiol–ene Photoclick Hydrogels for Cell Culture

Specific Scientific Field: Biomedical Engineering

Summary of the Application: Thiol–ene photoclick chemistry is used for the formation and modification of biomaterials, including hydrogels for controlled cell culture .

Methods of Application: Thiol–ene photoclick reactions are efficient and highly selective, occurring under a variety of cytocompatible conditions .

Results or Outcomes: The use of thiol–ene photoclick chemistry in the formation and modification of hydrogels has opened up new possibilities for controlled cell culture .

Thiol-Ene Click Reactions in Polymer Materials

Specific Scientific Field: Polymer Science

Summary of the Application: Thiol-ene click reactions are a promising approach to the synthesis of novel organic compounds and polymer materials .

Methods of Application: These reactions are based on the addition of thiol to unsaturated functional groups of organic molecules . They have been used for the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

Results or Outcomes: The use of thiol-ene click chemistry has led to significant advancements in the synthesis of complex structures from smaller modules .

Thiol-X Reactions in Polymer and Materials Science

Specific Scientific Field: Materials Science

Summary of the Application: Thiol-X reactions, including the ubiquitous thiol-ene, thiol Michael addition, thiol-isocyanate and thiol-halogen reactions, are used in materials and polymer science for synthesis, polymerizations and functionalization .

Methods of Application: These reactions involve both vinyl and alkyne functional groups . They are simple, efficient, highly selective, yield a single product, and occur under mild and preferably ambient conditions .

Thiol-C9-PEG7, also known as 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol, is a chemical compound characterized by a sulfanyl group and a polyethylene glycol backbone. This compound features a unique structure that combines hydrophilic ethylene glycol units with a hydrophobic alkyl chain, making it versatile for various applications in chemistry and biology. The molecular formula of Thiol-C9-PEG7 is C18H38O7SC_{18}H_{38}O_7S, and its CAS number is 130727-44-5. Its structure allows for significant interactions with biological systems and facilitates the formation of conjugates with proteins and other biomolecules.

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or sodium periodate.
  • Reduction: This compound can undergo reduction to yield thiols or other reduced forms, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group may participate in substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides.

These reactions are essential for modifying the compound for various applications in research and industry.

Thiol-C9-PEG7 exhibits significant biological activity primarily through its role as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. Thiol-C9-PEG7 facilitates the interaction between an E3 ubiquitin ligase and the target protein, leading to the selective degradation of unwanted proteins within cells. This mechanism can influence various cellular processes, including signaling pathways and gene expression, making it valuable in therapeutic contexts .

The synthesis of Thiol-C9-PEG7 typically involves the reaction of 11-mercaptoundecanol with hexaethylene glycol. The process is conducted under controlled conditions using solvents such as dichloromethane and catalysts like triethylamine to ensure high yields of the desired product.

Industrial Production

For industrial applications, the synthesis follows similar routes but is scaled up for bulk production. The purification processes often include distillation or chromatography to achieve the desired purity levels necessary for research and commercial use.

Thiol-C9-PEG7 has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing complex molecules.
  • Biology: The compound is utilized in studying biological interactions and systems.
  • Medicine: It is being investigated for potential therapeutic properties, particularly in drug delivery systems.
  • Industry: Thiol-C9-PEG7 is employed in developing new materials and industrial processes.

Interaction studies involving Thiol-C9-PEG7 focus on its ability to engage with various biomolecules through covalent bonding. This property is particularly useful in creating stable conjugates that can be used in drug development and diagnostic applications. Research shows that its interactions can significantly alter protein stability and functionality, which is crucial for therapeutic strategies targeting specific diseases .

Thiol-C9-PEG7 shares structural similarities with several other compounds that incorporate polyethylene glycol linkers or thiol groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Thiol-C6-PEG2Shorter PEG chain (2 units)More hydrophilic; used for different biological applications
Thiol-C12-PEG4Longer PEG chain (4 units)Enhanced solubility; used in drug delivery systems
DithiothreitolContains two thiol groupsPrimarily used as a reducing agent in biochemical assays
MercaptoethanolSimple thiol compoundCommonly used in biochemistry; less complex than Thiol-C9-PEG7

Thiol-C9-PEG7's unique combination of a long polyethylene glycol chain with a sulfanyl group allows it to function effectively as a linker in PROTACs, distinguishing it from other similar compounds that may not possess the same balance of hydrophilicity and hydrophobicity necessary for specific biological interactions .

XLogP3

3.1

Wikipedia

29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol

Dates

Modify: 2023-08-15

Explore Compound Types